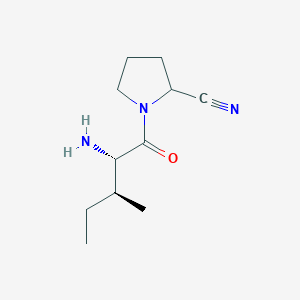

1-L-Isoleucylpyrrolidine-2-carbonitrile

Description

Properties

CAS No. |

327623-45-0 |

|---|---|

Molecular Formula |

C11H19N3O |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C11H19N3O/c1-3-8(2)10(13)11(15)14-6-4-5-9(14)7-12/h8-10H,3-6,13H2,1-2H3/t8-,9?,10-/m0/s1 |

InChI Key |

MWPYFGLASMUYAV-SMILAEQMSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCCC1C#N)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile (Patent Compound)

(b) (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

(c) 1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and Piperidine (193)

- Structure : Indolizine fused with pyrrolidine/piperidine.

- Synthesis : React indolizine-2-carboxylic acid with pyrrolidine or piperidine using 1,1'-carbonyldiimidazole in DMF.

- Key Data :

Physicochemical and Pharmacological Comparison

Notes:

- The nitrile group in all compounds enhances metabolic resistance by reducing susceptibility to enzymatic hydrolysis.

- Chloroacetyl and benzoyl substituents influence solubility and target binding; the former is critical for DPP-IV inhibition, while the latter may enhance blood-brain barrier penetration .

Reaction Conditions and Efficiency

- Solvent Systems : THF (for chloroacetyl derivatives) vs. DMF (for indolizine and benzoyl derivatives). DMF offers high polarity for carbonyl activation but requires longer reaction times .

- Catalysts : 1,1'-Carbonyldiimidazole (CDI) is preferred for amide bond formation in DMF, whereas chloroacetyl chloride directly acylates proline in THF .

- Yields : Ranged from 70% (piperidine derivative) to 81% (chloroacetyl compound), reflecting steric and electronic effects of substituents .

Research Findings and Implications

- DPP-IV Inhibitors : (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile’s stereochemistry and nitrile group are critical for binding to the enzyme’s active site, as shown in preclinical studies .

- Cognitive Therapeutics : The benzoyl-pyrrolidine derivative’s patent emphasizes substituent flexibility for optimizing brain bioavailability .

- Structural Insights : X-ray crystallography of spiro[indoline-3,2-pyrrolidine] derivatives (e.g., –9) reveals conformational preferences that could guide the design of this compound analogs .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-L-Isoleucylpyrrolidine-2-carbonitrile, and how do they influence its reactivity in synthetic pathways?

- Answer : The compound contains a pyrrolidine ring with a cyano group at the 2-position and an L-isoleucyl substituent. The stereochemistry (S-configuration at C2) and the electron-withdrawing cyano group enhance nucleophilic reactivity at the carbonyl carbon, enabling peptide coupling or acyl transfer reactions . X-ray crystallography studies of analogous pyrrolidine-carbonitriles (e.g., 300-[(1H-Indol-3-yl)carbonyl]-100 O-methyl-2-oxo-400-(thiophen-2-yl)spiro[indoline-3,2-pyrrolidine]-300-carbonitrile) confirm rigid spatial arrangements that stabilize transition states in catalytic processes .

Q. What synthetic routes are validated for preparing this compound, and what are their yield optimization strategies?

- Answer : Acylation of L-proline derivatives followed by cyanide substitution is a common approach. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile—a structurally related intermediate—is synthesized via N-acylation of L-proline with chloroacetyl chloride under anhydrous conditions (yield: 68–75%). Optimizing reaction temperature (0–5°C) and using Hünig’s base (DIPEA) minimizes racemization .

Q. How is the purity of this compound assessed in academic research?

- Answer : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) is standard. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention time consistency validated against reference standards . Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.3 for C₁₅H₂₃N₃O₂) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with improved bioactivity?

- Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. For example, a study on DPP-IV inhibitors used this method to identify optimal conditions: 25°C, 5 mol% Pd(OAc)₂, and THF, achieving 92% yield and >99% enantiomeric excess (ee) . Contour plots and ANOVA analysis prioritize factors affecting stereoselectivity.

Q. What analytical techniques resolve contradictions in reported bioactivity data for pyrrolidine-carbonitrile analogs?

- Answer : Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition) often arise from assay variability. Standardizing protocols (e.g., fluorescence-based vs. chromogenic substrates) and using recombinant enzymes (vs. tissue extracts) improves reproducibility. For example, Villhauer et al. (2002) validated fluorometric assays with 7-amino-4-methylcoumarin substrates, reducing variability to <5% .

Q. What computational methods predict the binding affinity of this compound to enzymatic targets like DPP-IV?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The cyano group forms hydrogen bonds with catalytic residues (e.g., Arg125 and Tyr547 in DPP-IV), while the L-isoleucyl moiety stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations refine ΔGbinding estimates (±0.5 kcal/mol accuracy) .

Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) impact the metabolic stability of this compound?

- Answer : Fluorination at the pyrrolidine ring (e.g., 4,4-difluoro analogs) reduces CYP450-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 8.7 hours in microsomal assays. Introducing thiophene (vs. phenyl) enhances π-stacking in active sites but increases susceptibility to sulfotransferase-mediated conjugation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.